molecular formula C19H12N4OS B15140823 2-Amino-4-(4-hydroxyphenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile

2-Amino-4-(4-hydroxyphenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile

Cat. No.: B15140823
M. Wt: 344.4 g/mol
InChI Key: QHIVQLWARGZMHH-UHFFFAOYSA-N
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Description

A-Glucosidase-IN-9 is a potent inhibitor of the enzyme alpha-glucosidase, which plays a crucial role in carbohydrate metabolism. Alpha-glucosidase inhibitors are widely studied for their potential therapeutic applications, particularly in the management of type 2 diabetes mellitus. By inhibiting alpha-glucosidase, these compounds can help regulate blood glucose levels by delaying the digestion and absorption of carbohydrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-Glucosidase-IN-9 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may vary depending on the desired purity and yield. Commonly used methods include:

    Enzymatic Hydrolysis: This method involves the use of specific enzymes to hydrolyze precursor compounds, leading to the formation of A-Glucosidase-IN-9.

    Microbial Fermentation: Certain microorganisms can produce alpha-glucosidase inhibitors through fermentation processes. This method is often preferred for its eco-friendliness and cost-effectiveness.

    Chemical Synthesis: This involves the stepwise chemical reactions to build the desired compound.

Industrial Production Methods

Industrial production of A-Glucosidase-IN-9 often relies on large-scale fermentation or chemical synthesis. The choice of method depends on factors such as cost, scalability, and environmental impact. Fermentation processes are generally favored for their sustainability, while chemical synthesis may be used for producing highly pure compounds.

Chemical Reactions Analysis

Types of Reactions

A-Glucosidase-IN-9 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

A-Glucosidase-IN-9 has a wide range of scientific research applications, including:

Mechanism of Action

A-Glucosidase-IN-9 exerts its effects by binding to the active site of the alpha-glucosidase enzyme, thereby inhibiting its activity. This inhibition prevents the breakdown of complex carbohydrates into glucose, leading to a slower absorption of glucose into the bloodstream. The molecular targets include the catalytic residues of the enzyme, and the pathways involved are primarily related to carbohydrate metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A-Glucosidase-IN-9 is unique in its potency and specificity for alpha-glucosidase. Compared to other inhibitors like acarbose and miglitol, A-Glucosidase-IN-9 may offer improved efficacy and fewer side effects, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C19H12N4OS

Molecular Weight

344.4 g/mol

IUPAC Name

2-amino-4-(4-hydroxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C19H12N4OS/c20-10-15-17(12-6-8-13(24)9-7-12)16(11-21)19(23-18(15)22)25-14-4-2-1-3-5-14/h1-9,24H,(H2,22,23)

InChI Key

QHIVQLWARGZMHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)O)C#N

Origin of Product

United States

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